molecular formula C19H31ClOS B14178242 2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol CAS No. 922724-45-6

2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol

Cat. No.: B14178242
CAS No.: 922724-45-6
M. Wt: 343.0 g/mol
InChI Key: LSEXLNOVUGFCAG-UHFFFAOYSA-N
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Description

2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, characterized by the presence of tert-butyl groups and a sulfanyl propyl chain. This compound is utilized in various industrial applications, particularly as a stabilizer and antioxidant in polymers and other hydrocarbon-based products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide. The reaction proceeds as follows:

C6H5OH+2CH2=C(CH3)2(CH3)3C2C6H3OHC_6H_5OH + 2 CH_2=C(CH_3)_2 \rightarrow (CH_3)_3C_2C_6H_3OH C6​H5​OH+2CH2​=C(CH3​)2​→(CH3​)3​C2​C6​H3​OH

This method is widely used in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: Commonly uses reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Substitution: Halogenation often uses chlorine (Cl_2) or bromine (Br_2), while nitration uses nitric acid (HNO_3).

Major Products

    Oxidation: Produces quinones.

    Reduction: Yields hydroquinones.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol has diverse applications in scientific research:

Mechanism of Action

The antioxidant effect of 2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This process involves the stabilization of the phenoxyl radical formed after hydrogen donation. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature enhances its versatility and effectiveness in various industrial and research applications .

Properties

CAS No.

922724-45-6

Molecular Formula

C19H31ClOS

Molecular Weight

343.0 g/mol

IUPAC Name

2,6-ditert-butyl-4-[3-(2-chloroethylsulfanyl)propyl]phenol

InChI

InChI=1S/C19H31ClOS/c1-18(2,3)15-12-14(8-7-10-22-11-9-20)13-16(17(15)21)19(4,5)6/h12-13,21H,7-11H2,1-6H3

InChI Key

LSEXLNOVUGFCAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCSCCCl

Origin of Product

United States

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